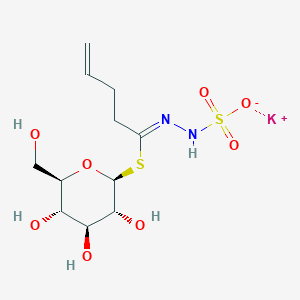
4-Amino-5-iodonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-iodonicotinaldehyde is a chemical compound with the molecular formula C6H5IN2O . Its average mass is 248.021 Da and its monoisotopic mass is 247.944641 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 5 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 1 oxygen atom . Detailed structural analysis such as bond lengths, angles, and conformations would require more specific studies or computational modeling.Scientific Research Applications
4-Amino-5-iodonicotinaldehyde has been used in a variety of scientific research applications, including drug delivery, imaging, and biomedical research. In drug delivery, this compound can be used to synthesize compounds that can be used to target and deliver drugs to specific cells or tissues. In imaging, this compound can be used to synthesize compounds that can be used to detect or image specific cells or tissues. In biomedical research, this compound can be used to synthesize compounds that can be used to study the biochemical and physiological effects of various compounds.
Mechanism of Action
The mechanism of action of 4-Amino-5-iodonicotinaldehyde is not fully understood, but it is believed to be related to its ability to interact with proteins, enzymes, and other molecules in the body. This compound is believed to interact with proteins by binding to their active sites, which can then lead to changes in the protein's conformation and activity. This compound is also believed to interact with enzymes by binding to their active sites, which can then lead to changes in the enzyme's activity. This compound is also believed to interact with other molecules in the body, such as DNA, RNA, and lipids, by binding to their active sites, which can then lead to changes in the molecule's structure and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively, and it has been found to have a variety of effects on the body, including anti-inflammatory, anti-bacterial, and anti-tumor effects. This compound has also been found to have antioxidant, anti-oxidative, and anti-aging effects. In addition, this compound has been found to have a variety of effects on the immune system, including the stimulation of the production of cytokines, the regulation of T-cell activity, and the inhibition of the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Amino-5-iodonicotinaldehyde in lab experiments include its ease of synthesis and its ability to target specific molecules. This compound is also relatively stable and can be stored for long periods of time. The limitations of using this compound in lab experiments include its potential toxicity and its ability to interact with other molecules in the body.
Future Directions
The future directions for 4-Amino-5-iodonicotinaldehyde research include further studies on its biochemical and physiological effects, the development of new synthesis methods, the development of new drug delivery systems, and the development of new imaging techniques. In addition, further research is needed to explore the potential therapeutic applications of this compound, such as its ability to target specific cells and tissues, and its ability to modulate immune responses. Finally, further research is needed to explore the potential toxicity of this compound and its potential interactions with other molecules in the body.
Synthesis Methods
4-Amino-5-iodonicotinaldehyde can be synthesized through a variety of methods, including reductive amination, palladium-catalyzed cross-coupling, and aqueous phase synthesis. Reductive amination is the most common method of synthesis for this compound, and involves the reaction of an aldehyde with an amino acid in the presence of a reducing agent. Palladium-catalyzed cross-coupling is another method of synthesis for this compound, and involves the reaction of a palladium-catalyzed coupling agent with an aldehyde. Aqueous phase synthesis is the third method of synthesis for this compound, and involves the reaction of an aldehyde with an amine in an aqueous solution.
properties
IUPAC Name |
4-amino-5-iodopyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-3H,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEYBGXKUAGDNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)I)N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650766 |
Source


|
| Record name | 4-Amino-5-iodopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
902837-57-4 |
Source


|
| Record name | 4-Amino-5-iodo-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-iodopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[N-[6-[2-(4,5-dicyano-1-methyl-1H-imidazol-2-yl-N3)diazenyl-N1]-1,2,3,4-tetrahydro-1-methyl-7-quinolinyl]-1,1,1-trifluoromethanesulfonamidato-n]nickel](/img/structure/B1496947.png)

![4-[(E)-2-[4-[3,5-Bis[4-[(E)-2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenyl]phenyl]phenyl]ethenyl]-2,6-ditert-butylpyrylium;tetrafluoroborate](/img/structure/B1496953.png)


![1H-Indol-4-ol,2-[2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3-methoxy-2H-pyrrol-5-yl]-](/img/structure/B1496961.png)
![1-[2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1496962.png)

![(S)-7'-[Bis[3,5-bis(tert-butyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-methanamine](/img/structure/B1496967.png)
![2-Bromo-11-phenyl-11H-benzo[a]carbazole](/img/structure/B1496968.png)


![(R)-Methyl 4-((3R,5R,8S,10S,13R,14S,17R)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1496974.png)
